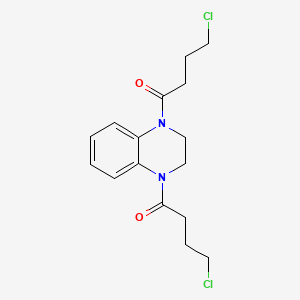

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one)

Description

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a bis-chlorinated ketone derivative featuring a central 2,3-dihydroquinoxaline moiety linked to two 4-chlorobutanoyl groups. The compound’s structure combines a heterocyclic aromatic system with electron-withdrawing chloro substituents, which may confer unique physicochemical and biological properties.

The synthesis of such compounds typically involves condensation reactions between diamine precursors and halogenated ketones or aldehydes, analogous to methods described for structurally related α,β-unsaturated ketones and pyrazole derivatives .

Properties

CAS No. |

6699-43-0 |

|---|---|

Molecular Formula |

C16H20Cl2N2O2 |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

4-chloro-1-[4-(4-chlorobutanoyl)-2,3-dihydroquinoxalin-1-yl]butan-1-one |

InChI |

InChI=1S/C16H20Cl2N2O2/c17-9-3-7-15(21)19-11-12-20(16(22)8-4-10-18)14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-12H2 |

InChI Key |

NMHCRAZUNRPOOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1C(=O)CCCCl)C(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) typically involves the reaction of quinoxaline derivatives with chlorobutanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the chlorobutanone groups into alcohols or other reduced forms.

Scientific Research Applications

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The chlorobutanone groups may also play a role in binding to target molecules, enhancing the compound’s overall effect. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one), we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) and Analogs

Structural Differences and Implications

- Chlorinated Chain Length: The target compound’s 4-chlorobutanoyl groups provide longer aliphatic chains compared to its 3-chloropropanoyl analog . This increases molecular weight (MW) and lipophilicity (clogP ~3.2 vs.

- Core Heterocycle: Unlike pyridinium-based K053–K071 , the dihydroquinoxaline core lacks cationic charges, reducing water solubility but improving passive diffusion across lipid bilayers.

- Substituent Effects: Terameprocol’s dimethoxybenzene groups enable π-π stacking with DNA, while the target compound’s chlorobutanoyl groups may favor covalent interactions with cysteine residues in enzymes .

Research Findings and Gaps

- Antimicrobial Potential: The compound’s structural similarity to pyrazole-based antimicrobials suggests testable hypotheses for activity against Gram-positive pathogens.

- Toxicity Profile : Chlorinated aliphatic chains may confer hepatotoxicity risks, warranting in vitro cytotoxicity assays (e.g., HepG2 cell lines).

- Structural Optimization: Shortening the chlorinated chain (as in the 3-chloropropanoyl analog) could balance potency and solubility .

Biological Activity

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is , with a molar mass of approximately 287.14 g/mol. The compound contains a dihydroquinoxaline moiety linked to two chlorobutanone groups, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of quinoxaline derivatives on various cancer cell lines. For instance, compounds similar to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) have shown significant cytotoxicity against HeLa cells with IC50 values as low as . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In vitro studies indicate that quinoxaline derivatives can inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Notably, some derivatives exhibited significant inhibition at concentrations around . Such findings suggest that the compound may have applications in treating metabolic disorders.

Interaction with DNA

Molecular docking studies have demonstrated that similar compounds can intercalate with DNA, displacing ethidium bromide from DNA complexes. This intercalation suggests a mechanism for the anticancer activity of these compounds by potentially disrupting DNA replication and transcription processes . The binding affinity observed in these studies supports the hypothesis that 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) may exhibit similar properties.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.